molecular formula C27H34N2O2 B13988596 2,4-Di-tert-butyl-6-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)phenol CAS No. 91860-23-0

2,4-Di-tert-butyl-6-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)phenol

Cat. No.: B13988596
CAS No.: 91860-23-0
M. Wt: 418.6 g/mol
InChI Key: QQHYEOPHRYYZCV-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)-(pyridin-2-ylamino)methyl]-4,6-ditert-butyl-phenol is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a pyridinylamino group, and a ditert-butyl-phenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)-(pyridin-2-ylamino)methyl]-4,6-ditert-butyl-phenol typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with 4,6-ditert-butyl-2-hydroxybenzaldehyde under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)-(pyridin-2-ylamino)methyl]-4,6-ditert-butyl-phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[(4-Methoxyphenyl)-(pyridin-2-ylamino)methyl]-4,6-ditert-butyl-phenol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)-(pyridin-2-ylamino)methyl]-4,6-ditert-butyl-phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)-(pyridin-2-ylamino)methyl]-4,6-ditert-butyl-phenol
  • 2-[(4-Methoxyanilino)methyl]phenol
  • 2-(Anilinomethyl)phenol

Uniqueness

2-[(4-Methoxyphenyl)-(pyridin-2-ylamino)methyl]-4,6-ditert-butyl-phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and stability, while the pyridinylamino group provides additional sites for interaction with biological targets.

This detailed article provides a comprehensive overview of 2-[(4-Methoxyphenyl)-(pyridin-2-ylamino)methyl]-4,6-ditert-butyl-phenol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

91860-23-0

Molecular Formula

C27H34N2O2

Molecular Weight

418.6 g/mol

IUPAC Name

2,4-ditert-butyl-6-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol

InChI

InChI=1S/C27H34N2O2/c1-26(2,3)19-16-21(25(30)22(17-19)27(4,5)6)24(29-23-10-8-9-15-28-23)18-11-13-20(31-7)14-12-18/h8-17,24,30H,1-7H3,(H,28,29)

InChI Key

QQHYEOPHRYYZCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=CC=C(C=C2)OC)NC3=CC=CC=N3

Origin of Product

United States

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